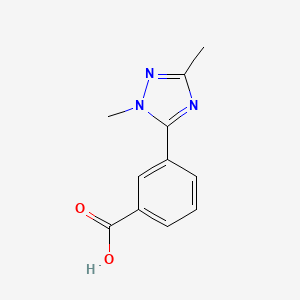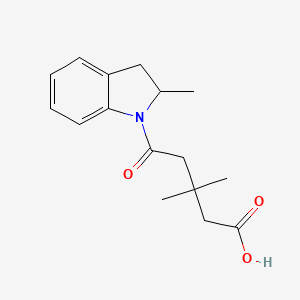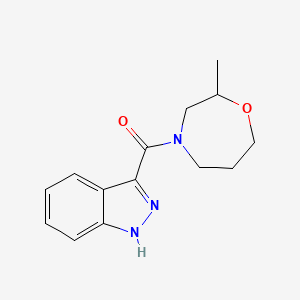
3,3-Dimethyl-5-oxo-5-(pyridin-4-ylamino)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-5-oxo-5-(pyridin-4-ylamino)pentanoic acid, also known as DOPA, is a chemical compound that has been widely used in scientific research due to its unique properties. DOPA is a derivative of pyridine and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-5-oxo-5-(pyridin-4-ylamino)pentanoic acid is not fully understood, but it is believed to act by inhibiting the activity of various enzymes. 3,3-Dimethyl-5-oxo-5-(pyridin-4-ylamino)pentanoic acid has been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin. 3,3-Dimethyl-5-oxo-5-(pyridin-4-ylamino)pentanoic acid has also been shown to inhibit the activity of various enzymes involved in the inflammatory response, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Biochemical and Physiological Effects:
3,3-Dimethyl-5-oxo-5-(pyridin-4-ylamino)pentanoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of melanin, which is responsible for skin pigmentation. 3,3-Dimethyl-5-oxo-5-(pyridin-4-ylamino)pentanoic acid has also been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. In addition, 3,3-Dimethyl-5-oxo-5-(pyridin-4-ylamino)pentanoic acid has been shown to have potential anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,3-Dimethyl-5-oxo-5-(pyridin-4-ylamino)pentanoic acid in lab experiments is its relatively simple synthesis method. 3,3-Dimethyl-5-oxo-5-(pyridin-4-ylamino)pentanoic acid is also readily available and has been shown to have unique properties that make it useful in various scientific research applications. However, one of the limitations of using 3,3-Dimethyl-5-oxo-5-(pyridin-4-ylamino)pentanoic acid in lab experiments is that its mechanism of action is not fully understood, and further research is needed to fully understand its properties.
Direcciones Futuras
There are several future directions for the research of 3,3-Dimethyl-5-oxo-5-(pyridin-4-ylamino)pentanoic acid. One potential direction is to further investigate its potential anticancer properties. Another direction is to explore its potential use in the treatment of various inflammatory diseases. In addition, further research is needed to fully understand the mechanism of action of 3,3-Dimethyl-5-oxo-5-(pyridin-4-ylamino)pentanoic acid and its potential applications in various scientific research areas.
Conclusion:
In conclusion, 3,3-Dimethyl-5-oxo-5-(pyridin-4-ylamino)pentanoic acid is a chemical compound that has been widely used in scientific research due to its unique properties. It has been shown to have potential anticancer and anti-inflammatory properties and has been used in the treatment of various diseases. While further research is needed to fully understand the mechanism of action of 3,3-Dimethyl-5-oxo-5-(pyridin-4-ylamino)pentanoic acid, its unique properties make it a valuable tool in various scientific research applications.
Métodos De Síntesis
3,3-Dimethyl-5-oxo-5-(pyridin-4-ylamino)pentanoic acid can be synthesized using various methods, including the reaction of 4-aminopyridine with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base. Another method involves the reaction of 4-aminopyridine with diethyl oxalate in the presence of a catalyst. The synthesis of 3,3-Dimethyl-5-oxo-5-(pyridin-4-ylamino)pentanoic acid is a relatively simple process and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-5-oxo-5-(pyridin-4-ylamino)pentanoic acid has been widely used in scientific research due to its unique properties. It has been shown to inhibit the activity of various enzymes, including tyrosinase, which is involved in the production of melanin. 3,3-Dimethyl-5-oxo-5-(pyridin-4-ylamino)pentanoic acid has also been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. In addition, 3,3-Dimethyl-5-oxo-5-(pyridin-4-ylamino)pentanoic acid has been used as a precursor for the synthesis of various drugs and has been shown to have potential anticancer properties.
Propiedades
IUPAC Name |
3,3-dimethyl-5-oxo-5-(pyridin-4-ylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,8-11(16)17)7-10(15)14-9-3-5-13-6-4-9/h3-6H,7-8H2,1-2H3,(H,16,17)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSZHBNDEAELSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NC1=CC=NC=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Methyl-1,4-oxazepan-4-yl)sulfonyl]benzoic acid](/img/structure/B7568672.png)
![[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B7568685.png)
![3-[(3-Hydroxypyrrolidin-1-yl)sulfonylmethyl]benzoic acid](/img/structure/B7568699.png)
![N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide](/img/structure/B7568702.png)

![4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7568719.png)
![3-[(4-Cyclopropyl-3-oxopyrazin-2-yl)amino]propane-1-sulfonamide](/img/structure/B7568725.png)
![(E)-2-cyano-N-[4-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B7568734.png)




![N-[3-(pyrrolidin-1-ylmethyl)phenyl]methanesulfonamide](/img/structure/B7568777.png)
